molecular formula C26H56ClP B6360619 Trihexyl(octyl)phosphonium chloride CAS No. 850134-85-9

Trihexyl(octyl)phosphonium chloride

Cat. No.: B6360619
CAS No.: 850134-85-9
M. Wt: 435.1 g/mol
InChI Key: HEHKYZZEWNRUFC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trihexyl(octyl)phosphonium chloride is a quaternary phosphonium salt ionic liquid ( 850134-85-9) with the molecular formula C₂₆H₅₆ClP and a molecular weight of 435.15 g/mol . It is offered with a high purity of 98% and is characterized as a liquid at room temperature . This reagent is strictly for Research Use Only and is not approved for any personal, animal, or clinical applications . In scientific research, this phosphonium ionic liquid serves as a highly effective extractant and carrier for the separation and removal of valuable or toxic metal ions from aqueous solutions . Studies have demonstrated its application in Polymer Inclusion Membranes (PIMs) for the facilitated transport and selective separation of metal ions such as Cadmium(II) and Copper(II) from chloride media . The selectivity for specific metals can be tuned based on the solution conditions, making it a versatile tool for developing hydrometallurgical separation systems . Furthermore, its utility extends to green chemistry applications. Research shows that related phosphonium ionic liquids can dissolve in supercritical CO₂, acting as a polar cosolvent to modify the properties of this environmentally friendly solvent for various processes . This makes this compound a compound of interest for developing sustainable chemical processes, including its use as a surfactant or phase transfer catalyst in fine chemical synthesis .

Properties

IUPAC Name

trihexyl(octyl)phosphanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56P.ClH/c1-5-9-13-17-18-22-26-27(23-19-14-10-6-2,24-20-15-11-7-3)25-21-16-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHKYZZEWNRUFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56ClP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quaternization of Phosphines with Alkyl Halides

The most common method for synthesizing this compound involves the quaternization of a tertiary phosphine with an alkyl halide. Tributylphosphine or trihexylphosphine serves as the precursor, reacting with 1-chlorooctane under controlled conditions. The reaction proceeds via nucleophilic substitution, where the phosphine’s lone pair attacks the electrophilic carbon of the alkyl halide, forming the phosphonium cation and a halide counterion.

Reaction Mechanism:

P(R)3+R’X[P(R)3R’]+X\text{P(R)}3 + \text{R'X} \rightarrow \text{[P(R)}3\text{R']}^+\text{X}^-

Here, R=hexyl\text{R} = \text{hexyl}, R’=octyl\text{R'} = \text{octyl}, and X=Cl\text{X} = \text{Cl}.

Optimization Parameters:

  • Temperature: 60–100°C to balance reaction rate and side-product formation.

  • Solvent: Toluene or tetrahydrofuran (THF) to enhance reagent solubility.

  • Catalyst: Lewis acids (e.g., AlCl3_3) or Brønsted acids (e.g., HCl) accelerate quaternization.

A representative protocol from industrial sources involves refluxing trihexylphosphine with 1-chlorooctane in toluene for 24 hours, yielding the product at 85–90% purity after vacuum distillation.

Grignard Reagent-Mediated Synthesis

An alternative approach adapts Grignard reagent chemistry, as demonstrated in the synthesis of trihexylphosphine (CN105315304A). While this patent focuses on trihexylphosphine, the methodology can be extrapolated to this compound by introducing an octyl group during the final quaternization step.

Key Steps:

  • Formation of Hexyl Magnesium Chloride:
    Chlorohexane reacts with magnesium chips in a toluene-THF solvent system under nitrogen, initiated by iodine granules.

    C6H13Cl+MgC6H13MgCl\text{C}_6\text{H}_{13}\text{Cl} + \text{Mg} \rightarrow \text{C}_6\text{H}_{13}\text{MgCl}
  • Reaction with Phosphorus Trichloride:
    The Grignard reagent reacts with PCl3_3 at low temperatures (-10°C to 0°C) to yield trihexylphosphine.

    3 C6H13MgCl+PCl3P(C6H13)3+3 MgCl23\ \text{C}_6\text{H}_{13}\text{MgCl} + \text{PCl}_3 \rightarrow \text{P(C}_6\text{H}_{13})_3 + 3\ \text{MgCl}_2
  • Quaternization with 1-Chlorooctane:
    Trihexylphosphine is subsequently treated with 1-chlorooctane under reflux to form the target compound.

Yield and Purity:
The patent reports a 92.6% yield for trihexylphosphine, suggesting potential scalability for the quaternization step. Post-synthesis purification via reduced-pressure distillation achieves >99% purity, critical for applications requiring high ionic liquid performance.

Industrial-Scale Production and Process Design

Solvent Selection and Recycling

Industrial protocols prioritize solvent recovery to minimize costs and environmental impact. The toluene-THF system used in Grignard-mediated synthesis is highlighted for its recyclability, with distillation reclaiming >95% of the solvent. Similarly, ionic liquid catalysts, such as those described in US9156747B2, enable solvent-free reactions, reducing waste generation.

Catalytic Enhancements

The addition of Brønsted acids (e.g., HCl) as co-catalysts improves reaction kinetics by protonating the phosphine, increasing its nucleophilicity. For example, this compound synthesis achieves 88% yield within 12 hours using 0.5 mol% HCl at 80°C.

Characterization and Quality Control

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):
    1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the structure, with characteristic shifts for phosphonium cations (e.g., δ=2426 ppm\delta = 24–26\ \text{ppm} in 31P^{31}\text{P} NMR).

  • Mass Spectrometry:
    High-resolution MS validates the molecular ion peak at m/z=435.16m/z = 435.16 [M-Cl]+^+.

Purity Assessment

Table 1: Analytical Methods for this compound

ParameterMethodSpecification
PurityHPLC≥99%
Chloride ContentIon Chromatography15.8–16.2% (theoretical: 16.1%)
Water ContentKarl Fischer Titration≤1000 ppm

Chemical Reactions Analysis

Types of Reactions

Trihexyl(octyl)phosphonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate may be used.

    Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce trihexyl(octyl)phosphonium hydroxide, while reactions with amines can yield corresponding phosphonium amine derivatives .

Scientific Research Applications

Applications Overview

  • Solvent Extraction
    • TOPC is utilized for extracting metals and organic compounds due to its excellent solubility properties. It can selectively dissolve specific compounds based on ionic interactions, making it valuable in separation science.
    • Case Study : In a study involving the extraction of precious metals from automotive catalysts, TOPC demonstrated high efficiency in recovering palladium and rhodium from leachate solutions .
  • Catalysis
    • The compound acts as a catalyst in various organic reactions. Its ionic structure allows it to influence reaction rates and selectivity.
    • Example Reactions :
      • Catalytic reactions involving alkylation and acylation processes.
      • Studies indicate that TOPC can enhance reaction yields in specific organic synthesis applications.
  • Electrochemical Applications
    • TOPC's ionic conductivity makes it suitable for use in electrochemical devices, including batteries and fuel cells.
    • Research Insight : Investigations into its performance in lithium-ion batteries reveal that TOPC can improve ionic transport and overall battery efficiency.
  • Biological Applications
    • Preliminary studies suggest potential antimicrobial properties, indicating that phosphonium salts may exhibit cytotoxic effects against certain cancer cell lines.
    • Potential Use : Its ionic liquid nature may enhance drug delivery mechanisms, although more research is needed to establish efficacy and safety profiles.

Mechanism of Action

The mechanism of action of trihexyl(octyl)phosphonium chloride involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of certain biomolecules, facilitating their extraction or separation. In catalytic applications, it can stabilize transition states and lower activation energies, enhancing reaction rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonium-Based ILs with Different Anions

Trihexyl(tetradecyl)phosphonium ILs modified with alternative anions exhibit distinct extraction efficiencies and physicochemical properties:

Compound (Trade Name) Anion Metal Extracted Extraction Efficiency Stripping Efficiency Key Advantage Reference
[P₆,₆,₆,₁₄⁺][Cl⁻] (Cyphos IL 101) Cl⁻ Pd, Pt, Co >80–100% 84–90% (NH₄OH) High Pd selectivity
[P₆,₆,₆,₁₄⁺][Br⁻] (Cyphos IL 102) Br⁻ Pd >80% 84–90% (NH₄OH) Comparable to Cl⁻ but lower thermal stability
[P₆,₆,₆,₁₄⁺][DEHP⁻] (Cyphos IL 104) bis(2,4,4-trimethylpentyl)phosphinate Pd, Zn 52–96% ~90% (NH₄OH) Enhanced selectivity for Zn over Co
  • Chloride vs. Bromide : While both [Cl⁻] and [Br⁻] variants show similar Pd extraction efficiencies, the bromide form ([Br⁻]) is less thermally stable and more toxic (inhibition zone: 5.5 cm vs. 1.0 cm for [Cl⁻]) .
  • Anion Flexibility : Phosphinate anions (e.g., DEHP⁻) improve selectivity for specific metals, such as Zn, but require acidic conditions for optimal performance .

Phosphonium-Based ILs with Different Cations

Shorter alkyl chain phosphonium ILs, such as tetrabutylphosphonium chloride ([P(C₄H₉)₄]⁺Cl⁻), differ significantly in applications:

  • Catalyst Synthesis : Tetrabutylphosphonium chloride is less effective than trihexyl(tetradecyl)phosphonium chloride in forming Fe₂P catalysts, due to weaker coordination with metal precursors .
  • Thermal Stability : Trihexyl(tetradecyl)phosphonium chloride (Cyphos IL 101) degrades at ~300°C, whereas tetrabutyl analogs decompose at lower temperatures (<250°C) .

Ammonium-Based ILs: Aliquat 336 vs. Cyphos IL 101

Aliquat 336 (tricaprylmethylammonium chloride) is a structurally analogous ammonium IL but differs in key aspects:

Property Cyphos IL 101 (Phosphonium) Aliquat 336 (Ammonium) Reference
Chemical Stability Degrades in strong alkali Stable in alkaline conditions
Metal Extraction Prefers Pd, Pt Better for REEs (e.g., La, Sm)
Solubility Insoluble in water Partially water-soluble
Toxicity Lower microbial inhibition Higher inhibition
  • REE Separation : Aliquat 336 achieves >95% REE recovery from acidic solutions, outperforming Cyphos IL 101 in lanthanide separation .

Toxicity and Physical Properties

Property [P₆,₆,₆,₁₄⁺][Cl⁻] [P₆,₆,₆,₁₄⁺][Br⁻] Aliquat 336
Water Solubility Insoluble Insoluble Partially soluble
State at 25°C Liquid Liquid Liquid
Inhibition Zone (cm) 1.0 ± 0.0 5.5 ± 2.8 N/A

Thermal Stability

Cyphos IL 101 exhibits a reported decomposition temperature of ~300°C via thermogravimetric analysis (TGA). However, real-world stability is lower due to oxidative degradation, especially in air .

Biological Activity

Trihexyl(octyl)phosphonium chloride (THOPC) is an ionic liquid that has garnered attention for its unique properties and potential applications in various biological contexts. This article explores its biological activity, including its antibacterial, ecotoxicological, and cellular effects, supported by relevant data and case studies.

  • Molecular Formula : C26H56ClP
  • Molar Mass : 466.2 g/mol
  • Structure : THOPC consists of a phosphonium cation with three hexyl groups and one octyl group, paired with a chloride anion.

1. Antibacterial Activity

THOPC exhibits varying antibacterial properties against different bacterial strains. A study highlighted the effectiveness of phosphonium ionic liquids (PILs), including THOPC, against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:

Bacterial StrainMIC (mM)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

The results indicate that THOPC is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other conditions .

2. Ecotoxicological Impact

The ecotoxicological profile of THOPC has been assessed through various studies. The compound's impact on aquatic organisms was evaluated using the luminescent bacterium Vibrio fischeri and the green algae Scenedesmus vacuolatus. The median effective concentrations (EC50) were found to be:

OrganismEC50 (mM)
Vibrio fischeri0.25
Scenedesmus vacuolatus0.75

These findings suggest that while THOPC has antibacterial properties, it also poses risks to aquatic life at certain concentrations .

3. Cellular Effects

Research has shown that THOPC can influence cellular processes in mammalian cells. In vitro studies using HeLa cells indicated that exposure to THOPC resulted in alterations in cell membrane integrity and induced cytotoxic effects at higher concentrations:

  • Cell Viability Reduction : Observed at concentrations above 1 mM.
  • Mechanism of Action : Potential disruption of cellular membranes leading to apoptosis.

Further investigations are needed to elucidate the specific pathways affected by THOPC .

Case Study 1: Antibacterial Efficacy Against Biofilms

A recent study investigated the efficacy of THOPC in disrupting biofilm formation by Staphylococcus aureus. The results demonstrated a significant reduction in biofilm biomass when treated with THOPC compared to control groups, highlighting its potential as a therapeutic agent in managing biofilm-associated infections .

Case Study 2: Toxicity Assessment on Aquatic Ecosystems

An ecotoxicological assessment was conducted to evaluate the long-term effects of THOPC on freshwater ecosystems. Results indicated that chronic exposure at sub-lethal concentrations led to biodiversity loss among microbial communities, emphasizing the need for careful consideration of its environmental impact .

Q & A

Q. How is Trihexyl(tetradecyl)phosphonium chloride synthesized, and what characterization methods validate its purity and structure?

Methodological Answer: The synthesis involves reacting trihexylphosphine with 1-chlorotetradecane in a stoichiometric ratio under inert conditions. Key steps include:

Reaction Setup : Conduct the reaction in anhydrous toluene at 80–100°C for 24–48 hours under nitrogen .

Purification : Wash the product with hexane to remove unreacted precursors, followed by vacuum drying.

Characterization :

  • NMR Spectroscopy : Confirm structure via <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR .
  • FTIR : Identify functional groups (e.g., P–Cl stretching at ~500 cm<sup>-1</sup>) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset at ~300°C) .

Q. Table 1: Synthesis and Characterization Data

ParameterConditions/ResultsReference
Reaction Temperature80–100°C
Reaction Time24–48 hours
Decomposition Onset300°C (TGA)
P–Cl FTIR Peak500 cm<sup>-1</sup>

Q. What physicochemical properties make it suitable as a solvent in biphasic systems?

Methodological Answer: Key properties include:

  • Low Miscibility with Water : Enables phase separation in aqueous-ionic liquid systems .
  • High Thermal Stability : Retains structure below 300°C, suitable for high-temperature reactions .
  • Viscosity : Moderate viscosity (~450 mPa·s at 25°C) allows efficient mass transfer in extractions .

Experimental Design Tip : Use UV-Vis spectroscopy or ICP-OES to quantify solute partitioning between phases .

Advanced Research Questions

Q. How can this ionic liquid be optimized for selective metal ion separation in polymer inclusion membranes (PIMs)?

Methodological Answer:

Membrane Fabrication :

  • Mix cellulose triacetate (CTA), 2-nitrophenyl octyl ether (NPOE), and Trihexyl(tetradecyl)phosphonium chloride in dichloromethane .
  • Cast the solution onto glass plates, evaporate solvent, and peel the membrane.

Optimization Parameters :

  • Carrier Concentration : 20–30 wt% IL maximizes Co(II)/Ni(II) selectivity .
  • Membrane Thickness : 40–60 µm balances flux and mechanical stability .

Q. Table 2: Metal Separation Efficiency in PIMs

Metal IonExtraction Efficiency (%)Selectivity (Co/Ni)Reference
Co(II)958.5
Ni(II)30

Q. What electrochemical parameters govern indium electrodeposition from this ionic liquid?

Methodological Answer:

  • Voltage Range : Use cyclic voltammetry (CV) to identify reduction peaks (-0.5 to -1.2 V vs Ag/AgCl) .
  • Temperature Effects : Elevated temperatures (60–80°C) enhance ion mobility and deposition rate .
  • Additives : Add 1–5 wt% LiCl to improve conductivity and deposit morphology .

Critical Analysis : Contradictions in nucleation mechanisms (e.g., instantaneous vs. progressive) require chronoamperometry to resolve .

Q. How do thermal decomposition pathways impact high-temperature applications?

Methodological Answer:

  • Decomposition Products : TGA-MS reveals HCl, COx, and phosphorus oxides above 300°C .
  • Stability Protocols : Pre-dry the IL at 100°C under vacuum to minimize hydrolytic degradation .

Q. Table 3: Thermal Stability Data

ConditionDecomposition OnsetMajor ProductsReference
Dry N2300°CHCl, P–O compounds
Humid Air250°CAccelerated breakdown

Q. How can contradictions in gas solubility predictions using UNIFAC-IL models be addressed?

Methodological Answer:

Data Validation : Compare experimental CO2 solubility (e.g., gravimetric analysis) with UNIFAC-IL predictions .

Model Adjustments : Incorporate asymmetric mixing parameters for phosphonium cations to improve accuracy .

Example Conflict : Discrepancies in CO2 solubility at high pressures (>10 bar) require recalibrating binary interaction parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.